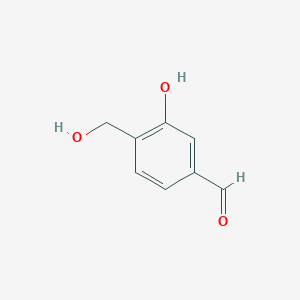

3-Hydroxy-4-(hydroxymethyl)benzaldehyde

Vue d'ensemble

Description

3-Hydroxy-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring hydroxyl and hydroxymethyl functional groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-(hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-(hydroxymethyl)benzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3-hydroxybenzyl alcohol under controlled conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the hydroxylation and formylation reactions, making the process more efficient.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form 3-hydroxy-4-(hydroxymethyl)benzyl alcohol.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl and hydroxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 3-Hydroxy-4-(hydroxymethyl)benzoic acid.

Reduction: 3-Hydroxy-4-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

3-Hydroxy-4-(hydroxymethyl)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals, facilitating the development of new chemical entities with potential therapeutic effects .

Biological Studies

The compound has been employed in biological research for several purposes:

- Enzyme-Catalyzed Reactions : It acts as a substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example, it has shown a Minimum Inhibitory Concentration (MIC) of 100 µM against Staphylococcus aureus and 200 µM against Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µM |

| Escherichia coli | 200 µM |

| Pseudomonas aeruginosa | 400 µM |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH assay. The results indicate that the compound effectively scavenges free radicals in a concentration-dependent manner, suggesting its potential use in preventing oxidative stress-related diseases .

DNA Interaction Studies

One of the most intriguing applications is its ability to cleave plasmid DNA in vitro, indicating potential therapeutic applications in cancer treatment. The cleavage activity was noted at concentrations as low as 50 µM, with complete denaturation observed at higher concentrations .

| Concentration (µM) | DNA Cleavage Observed |

|---|---|

| 50 | Partial Cleavage |

| 100 | Moderate Cleavage |

| 200 | Complete Cleavage |

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Scientific Perspectives demonstrated that this compound exhibited strong antibacterial effects against multidrug-resistant bacterial strains.

- Antioxidant Properties : Research indicated that its antioxidant activity could be beneficial in preventing diseases related to oxidative stress, including cardiovascular diseases and cancer.

- DNA Interaction : The ability to cleave DNA suggests potential applications for developing chemotherapeutic agents targeting cancer cells .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-(hydroxymethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes and pathways.

Comparaison Avec Des Composés Similaires

3-Hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

4-Hydroxybenzaldehyde: Has the hydroxyl group in a different position, leading to different reactivity and applications.

3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxymethyl group, altering its chemical properties.

Uniqueness: 3-Hydroxy-4-(hydroxymethyl)benzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical applications.

Activité Biologique

3-Hydroxy-4-(hydroxymethyl)benzaldehyde, also known as salicylaldehyde derivative, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 212914-85-7

- Molecular Weight : 168.15 g/mol

The compound features a hydroxymethyl group and a hydroxyl group on a benzaldehyde backbone, which contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various diseases. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a protective agent against oxidative damage .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was reported in studies involving human breast cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate the donation of electrons to neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antioxidant effects | Reduced ROS levels by 40% in treated cells compared to controls. |

| Study B | Antimicrobial activity | Inhibited growth of E. coli with an MIC of 50 µg/mL. |

| Study C | Anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM. |

Propriétés

IUPAC Name |

3-hydroxy-4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-4,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSCMNWEKBBGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629336 | |

| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212914-85-7 | |

| Record name | 3-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.